2-{2-[(3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}-N-phenylacetamide
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Overview
Description
2-{2-[(3-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-PHENYLACETAMIDE is a complex organic compound that belongs to the class of benzodiazoles. This compound is characterized by its unique structure, which includes a benzodiazole core linked to a phenylacetamide group through a 3-methylphenoxy methyl bridge. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(3-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-PHENYLACETAMIDE typically involves multiple steps, starting with the preparation of the benzodiazole core. This is followed by the introduction of the 3-methylphenoxy methyl group and the phenylacetamide moiety. Common reagents used in these reactions include phenols, amines, and various coupling agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis and ensuring the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{2-[(3-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-PHENYLACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and thiols. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures, inert atmospheres, and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups .
Scientific Research Applications
2-{2-[(3-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-PHENYLACETAMIDE has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-{2-[(3-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-PHENYLACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Similar Compounds
2-[(3-Methylphenoxy)methyl]oxirane: This compound shares a similar phenoxy methyl group but differs in its core structure.
Phenoxy herbicides: These compounds contain phenoxyacetic acid derivatives and are used as herbicides.
Uniqueness
2-{2-[(3-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-PHENYLACETAMIDE is unique due to its benzodiazole core and the specific arrangement of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C23H21N3O2 |
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Molecular Weight |
371.4 g/mol |
IUPAC Name |
2-[2-[(3-methylphenoxy)methyl]benzimidazol-1-yl]-N-phenylacetamide |
InChI |
InChI=1S/C23H21N3O2/c1-17-8-7-11-19(14-17)28-16-22-25-20-12-5-6-13-21(20)26(22)15-23(27)24-18-9-3-2-4-10-18/h2-14H,15-16H2,1H3,(H,24,27) |
InChI Key |
BWOZZHBEKHZJKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=NC3=CC=CC=C3N2CC(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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